Z-Ethyl-O,N,N-azoxymethane

Description

Z-Ethyl-O,N,N-azoxymethane is an azoxyalkane compound characterized by its ethyl and methoxy substituents arranged in a specific stereochemical configuration (Z-ethyl-O,N,N). It is structurally related to nitrosodialkylamines but differs in its functional group arrangement, leading to distinct biochemical activation pathways and carcinogenic profiles. Studies have identified it as a potent carcinogen in rodent models, with organ-specific tumorigenicity observed in the colon and ileum .

Properties

CAS No. |

97869-39-1 |

|---|---|

Molecular Formula |

C3H8N2O |

Molecular Weight |

88.11 g/mol |

IUPAC Name |

ethyl-methylimino-oxidoazanium |

InChI |

InChI=1S/C3H8N2O/c1-3-5(6)4-2/h3H2,1-2H3 |

InChI Key |

MIJJGTDCQRHTPM-UHFFFAOYSA-N |

Canonical SMILES |

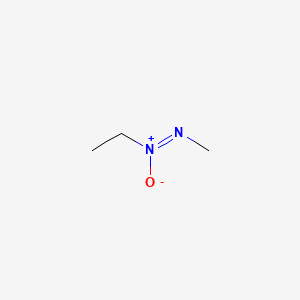

CC[N+](=NC)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Z-Ethyl-O,N,N-azoxymethane typically involves the reaction of ethylamine with nitrous acid, followed by oxidation. The reaction conditions must be carefully controlled to ensure the desired product is obtained. Industrial production methods are similar but are scaled up to produce larger quantities of the compound .

Chemical Reactions Analysis

Z-Ethyl-O,N,N-azoxymethane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Z-Ethyl-O,N,N-azoxymethane is primarily used in scientific research to study carcinogenesis. It is particularly useful in inducing tumors in laboratory animals, which allows researchers to investigate the mechanisms of cancer development and test potential treatments . This compound has also been used to study the effects of various dietary and environmental factors on cancer risk .

Mechanism of Action

The carcinogenic effects of Z-Ethyl-O,N,N-azoxymethane are primarily due to its ability to induce DNA mutations. After administration, the compound is metabolized into methylazoxymethanol by the enzyme CYP2E1. This metabolite then causes DNA mutations, leading to the activation of oncogenes like K-ras and the inactivation of tumor suppressor genes like p53 . These genetic changes result in uncontrolled cell proliferation and tumor formation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Azoxyalkanes share isomerism with nitrosodialkylamines but exhibit divergent biological effects due to differences in metabolic activation. Key analogs include:

- Azoxymethane (AOM) : Methyl-substituted azoxyalkane.

- Azoxyethane : Ethyl-substituted azoxyalkane.

- Z-Methyl-O,N,N-azoxyethane : Methyl-ethyl hybrid with Z-configuration.

- Nitrosodimethylamine (NDMA) and Nitrosodiethylamine (NDEA) : Nitrosamine analogs.

Tumorigenic Activity in Rodent Models

A comparative study in male F344 rats administered azoxyalkanes via drinking water revealed significant differences in tumorigenicity:

Table 1: Tumor Incidence by Compound

| Compound | Target Organs (Tumors) | Dose (0.54 mM) Findings | Notable Differences |

|---|---|---|---|

| Z-Ethyl-O,N,N-azoxymethane | Colon, Ileum | High incidence of intestinal tumors | Shared colon/ileum specificity with AOM |

| Azoxymethane (AOM) | Colon, Ileum, Kidney | Kidney tumors at high dose | Less potent than NDMA |

| Azoxyethane | Esophagus, Nasal Cavity, Liver | Unique esophageal/nasal tumors | Similar potency to NDEA |

| Z-Methyl-O,N,N-azoxyethane | Kidney, Liver | Liver hemangiosarcomas | Ethyl group linked to early mortality |

Key Findings:

- Ethyl vs. Methyl Substituents : Ethylazoxy compounds (e.g., this compound, azoxyethane) induced liver hemangiosarcomas and earlier mortality compared to methylazoxy analogs .

- Organ Specificity : The ethyl group in azoxyethane led to esophageal/nasal tumors absent in this compound, suggesting stereochemical influences on target organ selection .

- Potency Relative to Nitrosamines: Azoxyethane matched NDEA in carcinogenic activity, whereas AOM was significantly less potent than NDMA .

Metabolic Activation and Enzyme Interactions

Studies on AOM metabolism revealed that chronic ethanol consumption enhances its activation by liver microsomes, producing methylazoxymethanol—a genotoxic metabolite . However, its distinct tumor profile implies divergent activation mechanisms, possibly involving ethyl-specific intermediates .

Regulatory and Toxicological Significance

This compound is listed in the U.S. EPA’s Endocrine Disruptor Screening Program, highlighting its regulatory relevance . Its carcinogenic profile distinguishes it from azoxyethane and nitrosamines, necessitating tailored risk assessments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.